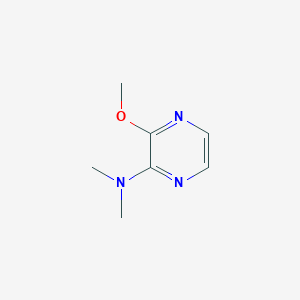
3-methoxy-N,N-dimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N,N-dimethylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a methoxy group at the 3-position and two methyl groups attached to the nitrogen atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-dimethylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method is the methylation of 3-methoxypyrazine using dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and crystallization techniques are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates are used in the presence of a base to facilitate substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
3-Methoxy-N,N-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The methoxy group and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-N,N-dimethylaniline: Similar structure but with an aniline ring instead of a pyrazine ring.
3-Methoxy-N-methylpyrazin-2-amine: Similar but with only one methyl group on the nitrogen atom.
3-Methoxypyrazine: Lacks the dimethylamino substitution.
Uniqueness
3-Methoxy-N,N-dimethylpyrazin-2-amine is unique due to the combination of its methoxy and dimethylamino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-methoxy-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-7(11-3)9-5-4-8-6/h4-5H,1-3H3 |
Clé InChI |
UQRKFMLJPIVEAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CN=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
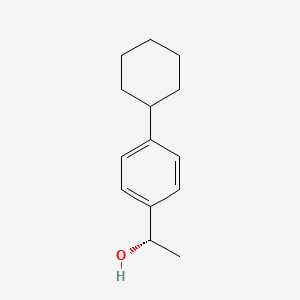
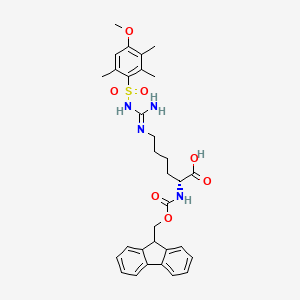
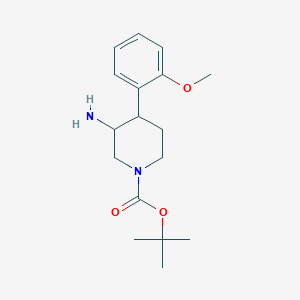
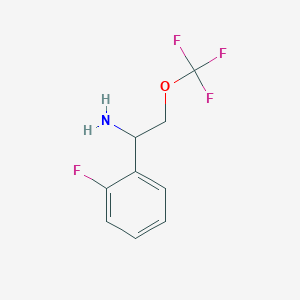
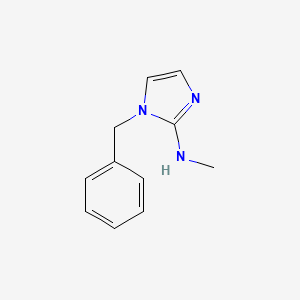
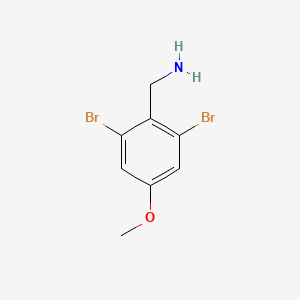
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)

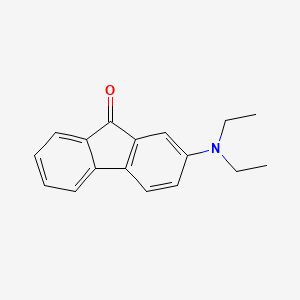
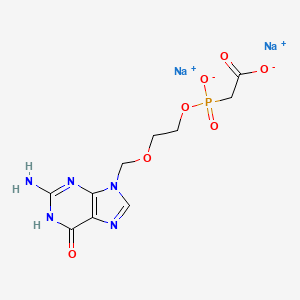

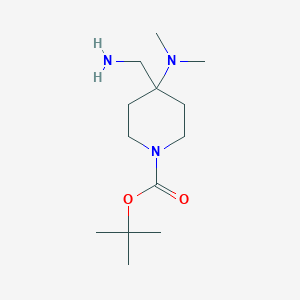
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
